Degradation Potency for SMARCA2: Degrader-7 vs. ACBI1 and Degrader-5 in MV411 Cells
PROTAC SMARCA2 degrader-7 degrades SMARCA2 in MV411 cells with a DC50 of < 100 nM . In the same cell line, ACBI1 demonstrates a DC50 of 6 nM [1], while PROTAC SMARCA2 degrader-5 also exhibits a DC50 of < 100 nM . The potency of degrader-7 is comparable to degrader-5 but approximately 16-fold less potent than ACBI1. Degrader-7's DC50 range (< 100 nM) places it within the moderate potency class among VHL-based SMARCA2 PROTACs, which may be advantageous for dose-ranging studies where intermediate degradation levels are desired [2].
| Evidence Dimension | SMARCA2 degradation DC50 (nM) |
|---|---|
| Target Compound Data | < 100 nM |
| Comparator Or Baseline | ACBI1: 6 nM; Degrader-5: < 100 nM |
| Quantified Difference | Degrader-7 is ~16-fold less potent than ACBI1; comparable to Degrader-5. |
| Conditions | MV411 acute myeloid leukemia cells, 24-hour treatment |
Why This Matters
This potency profile enables researchers to select a degrader with a specific activity range, balancing robust target engagement with potential off-target effects.
- [1] Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology, 15(7), 672-680. View Source
- [2] Bondeson, D. P., & Crews, C. M. (2017). Targeted Protein Degradation by Small Molecules. Annual Review of Pharmacology and Toxicology, 57, 107-123. View Source
